Thieno[2,3-C]pyridine-2,6(5H)-dicarboxylic acid, 4,7-dihydro-, 6-(1,1-dimethylethyl) ester
Description
Thieno[2,3-c]pyridine-2,6(5H)-dicarboxylic acid, 4,7-dihydro-, 6-(1,1-dimethylethyl) ester is a bicyclic heterocyclic compound featuring a fused thiophene-pyridine core. Its structure includes two carboxylic acid ester groups at positions 2 and 6, with a tert-butyl (1,1-dimethylethyl) substituent at the 6-position and partial saturation at the 4,7-positions. This compound is of interest in medicinal and materials chemistry due to the electronic and steric effects imparted by its substituents, which may influence reactivity, solubility, and biological activity .
Properties
Molecular Formula |
C13H16NO4S- |
|---|---|
Molecular Weight |
282.34 g/mol |
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonyl]-5,7-dihydro-4H-thieno[2,3-c]pyridine-2-carboxylate |
InChI |
InChI=1S/C13H17NO4S/c1-13(2,3)18-12(17)14-5-4-8-6-9(11(15)16)19-10(8)7-14/h6H,4-5,7H2,1-3H3,(H,15,16)/p-1 |
InChI Key |
FMXNLUVFVPLYPC-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)SC(=C2)C(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Metal-Free Synthesis via 1,2,3-Triazole Intermediate
The metal-free synthesis of thieno[2,3-c]pyridine derivatives, as reported by recent studies, employs a three-step sequence involving triazole formation, cyclization, and denitrogenative transformation. Initially, 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole is synthesized via a one-pot azide-alkyne cycloaddition. This intermediate undergoes a modified Pomeranz-Fritsch reaction under acidic conditions to form thieno[2,3-c]triazolo[1,5-ɑ]pyridine. The final step involves acid-mediated denitrogenation, yielding 7-substituted thieno[2,3-c]pyridine derivatives, including the target ester.
Critical to this method is the use of trifluoroacetic acid (TFA) for both cyclization and denitrogenation. The tert-butyl ester group is introduced via esterification of the dicarboxylic acid precursor using tert-butanol under Dean-Stark conditions. This approach achieves an overall yield of 58–65% for the final ester product. The absence of transition metals enhances the method’s appeal for pharmaceutical applications, where metal contamination must be minimized.
One-Pot Synthesis from Halopyridinyl Ketones
A one-pot strategy starting from halopyridinyl ketones offers a streamlined route to thieno[2,3-c]pyridine scaffolds. For example, 3-bromopyridin-4-yl ketones react with sodium sulfide to form thiolate intermediates, which subsequently undergo alkylation with bromomethyl esters. Sodium hydride facilitates cyclization, yielding 2,3-disubstituted thieno[2,3-c]pyridines.
| Reaction Step | Reagents/Conditions | Intermediate |
|---|---|---|
| Thiolate formation | Na₂S, DMF, 80°C, 2h | Pyridinyl thiolate |
| Alkylation | BrCH₂COOR, RT, 1h | Thioether adduct |
| Cyclization | NaH, THF, reflux, 4h | Thieno[2,3-c]pyridine core |
This method achieves moderate yields (45–55%) but excels in substrate versatility, accommodating various ester groups at the 6-position. The tert-butyl ester derivative is obtained by employing tert-butyl bromoacetate during the alkylation step.
Palladium-Catalyzed Carbonylation of Dichloropyridines
A patent by US7009058 details a palladium-catalyzed carbonylation method for synthesizing pyridine-2,3-dicarboxylic acid esters. While originally developed for simpler pyridine esters, this approach has been adapted for thieno-fused systems. The protocol involves reacting 2,3-dichlorothieno[2,3-c]pyridine with carbon monoxide (15 bar) and tert-butanol in the presence of palladium(II) chloride and 1,1′-bis(diphenylphosphino)ferrocene.
Key data from a representative experiment:
| Parameter | Value |
|---|---|
| Catalyst | PdCl₂(PPh₃)₂ / dppf |
| Temperature | 175°C |
| Pressure | 15 bar CO |
| Reaction Time | 4h |
| Yield | 67% (isolated) |
| Purity (GC) | 98.1% |
¹H NMR analysis of the product confirms the ester’s structure, with characteristic signals at δ 8.70 (s, 1H, pyridine-H), 4.55 (s, 2H, CH₂O), and 1.42 ppm (t, 3H, CH₃). This method’s scalability is limited by high-pressure requirements but offers excellent regioselectivity.
Acid-Mediated Cyclization and Esterification
A hybrid approach combines cyclization and esterification in a sequential manner. Starting from 2-bromo-4,7-dihydrothieno[2,3-c]pyridine-6-carboxylic acid, tert-butyl ester formation is achieved via acid-catalyzed reaction with tert-butanol. The bromo precursor is synthesized by treating thiophene-2-carbaldehyde with aminoacetaldehyde dimethyl acetal, followed by bromination using N-bromosuccinimide (NBS).
Mechanistic Highlights :
- Cyclization of the Schiff base intermediate generates the thieno[2,3-c]pyridine core.
- Bromination at the 2-position occurs selectively under radical conditions.
- Esterification with tert-butanol proceeds via Fischer esterification, catalyzed by sulfuric acid.
This method yields the target compound in 50–60% overall yield, with the advantage of avoiding transition metals. However, the bromination step requires careful control to prevent over-halogenation.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Metal-Free Triazole | 58–65 | No metal catalysts; mild conditions | Multi-step; moderate yields |
| One-Pot Halopyridinyl | 45–55 | Substrate flexibility | Sensitive to moisture |
| Palladium Carbonyl | 67 | High regioselectivity; purity | High-pressure equipment needed |
| Acid-Mediated Hybrid | 50–60 | Metal-free; scalable | Risk of side halogenation |
Chemical Reactions Analysis
Types of Reactions
6-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Applications
1. Anticancer Activity
Recent studies have highlighted the anticancer properties of thieno[2,3-C]pyridine derivatives. For instance, a novel compound based on this structure demonstrated significant cytotoxic effects against breast cancer cell lines such as MDA-MB-231 and MCF-7. The compound induced apoptosis and decreased the population of cancer stem cells (CSCs), which are crucial for tumor recurrence and metastasis. The MTT assay confirmed its potency at nanomolar concentrations, particularly in triple-negative breast cancer cells .
Case Study:
- Compound Tested : A derivative of thieno[2,3-C]pyridine
- Cell Lines : MDA-MB-231 and MCF-7
- Findings : Induced apoptosis and reduced CSC populations; maximal cytotoxicity observed at concentrations of 25 µM after 72 hours .
Material Science Applications
2. Synthesis of Functional Materials
Thieno[2,3-C]pyridine derivatives are also explored for their role in the synthesis of functional materials. Their unique structural properties allow them to serve as building blocks in organic electronics and photonic devices. The incorporation of this compound into polymer matrices has been shown to enhance electrical conductivity and thermal stability .
Table of Applications
| Application Area | Specific Use Case | Findings/Outcomes |
|---|---|---|
| Medicinal Chemistry | Anticancer drug development | Significant cytotoxicity in breast cancer cell lines |
| Material Science | Synthesis of conductive polymers | Enhanced electrical properties and thermal stability |
Mechanism of Action
The mechanism of action of 6-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The Boc group protects the amino functionality, allowing selective reactions at other sites. Upon deprotection, the free amino group can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity .
Comparison with Similar Compounds
Thieno[2,3-c]pyridine-3,6(5H)-dicarboxylic acid, 2-amino-4,7-dihydro-, 6-(1,1-dimethylethyl) 3-ethyl ester
- Key Differences: Incorporates an amino group at position 2 and an ethyl ester at position 3.
- The ethyl ester may reduce steric hindrance relative to the tert-butyl group .
Thieno[2,3-b]pyridine-3,7(4H)-dicarboxylic acid, 2-amino-5,6-dihydro-, 7-(1,1-dimethylethyl) 3-ethyl ester (CAS 1101857-21-9)
Diethyl 2-(benzo[d]thiazole-2-carboxamido)-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate (CAS 864926-52-3)
- Key Differences : Features a benzothiazole-carboxamido substituent at position 2 and diethyl esters.
- Predicted pKa (10.24) suggests moderate basicity, influencing pharmacokinetic properties .
Physicochemical Properties Comparison
Biological Activity
Thieno[2,3-C]pyridine-2,6(5H)-dicarboxylic acid, 4,7-dihydro-, 6-(1,1-dimethylethyl) ester is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a thieno[2,3-C]pyridine core structure with the following molecular characteristics:
- Molecular Formula : C13H17NO4S
- Molecular Weight : 283.34 g/mol
- CAS Number : 165947-51-3
The presence of the dimethylethyl group enhances lipophilicity, potentially influencing its bioavailability and interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The thieno[2,3-C]pyridine structure allows for specific binding to proteins involved in key cellular pathways.
Key Mechanisms:
- Inhibition of Protein Kinases : Research indicates that compounds in the thieno[2,3-C]pyridine class can inhibit atypical protein kinase C (aPKC) isoforms. This inhibition is crucial in regulating vascular permeability and inflammatory responses .
- Modulation of NF-κB Activation : The compound has been shown to prevent TNF-α induced NF-κB activation in cellular models, suggesting a role in inflammatory signaling pathways .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of thieno[2,3-C]pyridine derivatives. For instance:
- Compound Efficacy : A derivative demonstrated IC50 values as low as 0.012 μM against specific cancer cell lines by inhibiting aPKCζ activity. This suggests a strong potential for developing targeted cancer therapies .
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways makes it a candidate for treating conditions characterized by excessive inflammation:
- Vascular Permeability : In vivo studies showed that administration of the compound significantly reduced VEGF-induced permeability in rat models, indicating its potential use in treating retinal diseases and other inflammatory conditions .
Table 1: Summary of Biological Activities
Notable Research Findings
- Synthesis and Structure-Activity Relationship (SAR) : A study synthesized various thieno[2,3-C]pyridine derivatives and assessed their potency against aPKC isoforms. The most potent inhibitors showed favorable selectivity profiles and promising pharmacokinetic properties including high oral bioavailability and prolonged half-life in plasma .
- In Vivo Efficacy : In a rat model for retinal disease, the compound effectively blocked VEGF-induced permeability across retinal vasculature when administered intravitreally, demonstrating its therapeutic potential for ocular diseases associated with inflammation and vascular leakage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
